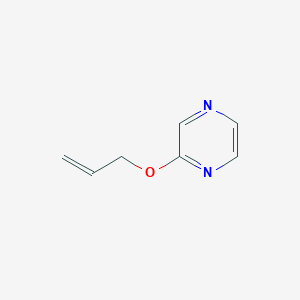
Pyrazine, 2-(2-propen-1-yloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazines are a diverse class of compounds that are widely present in nature and can be synthesized through both chemical and biological processes. They are commonly used as flavoring additives due to their formation during the heating of food. Despite their prevalence, there is limited information on the degradation of pyrazines. In biological systems, they are typically excreted as glucuronates or bound to glutathione after hydroxylation, without cleavage of the pyrazine ring. Some bacteria can metabolize pyrazines as their sole carbon and energy source, although the mechanisms of ring cleavage and further degradation pathways are not well understood .
Synthesis Analysis
The synthesis of pyrazine derivatives can be achieved through various methods. For instance, 2,5-di(aryleneethynyl)pyrazine derivatives have been synthesized with yields ranging from 23-41% using a two-fold reaction under Sonogashira conditions. This process involves the reaction of 2,5-dibromo-3,6-dimethylpyrazine with ethynylarenes . Additionally, N-substituted 5-(furan-2-yl)-phenyl pyrazolines have been synthesized by cyclization of certain propenones with N-substituted phenyl hydrazine in the presence of acetic acid in ethanol . Other pyrazoline derivatives have been synthesized by reacting diphenyl propenone with phenyl hydrazine hydrochloride . Moreover, N-(alkyl)-2-amino-1,4-pyrazine derivatives have been synthesized to improve lipophilicity and antioxidative properties, using methods such as quenching aminopyrazinyl anion with alkyl iodides and reductive amination .
Molecular Structure Analysis
The molecular structure of pyrazine derivatives can be characterized using various spectroscopic techniques. For example, the X-ray crystal structure of 2,5-di(phenylethynyl)-3,6-dimethylpyrazine shows that the phenyl rings are parallel to each other and inclined to the plane of the pyrazine ring . Quantum chemical calculations have been used to establish the HOMO-LUMO gap and to localize the HOMO on the central ring's carbon atoms, resulting in a quinoidal-type population . Additionally, the structure of 5-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)pyrazine-2,3-dicarbonitrile has been characterized using XRD, FT-IR, and NMR techniques, with theoretical calculations providing detailed information about the molecule's chemical activity and electrophilic/nucleophilic nature .
Chemical Reactions Analysis
Pyrazine derivatives can undergo various chemical reactions. For instance, 2,5-di(aryleneethynyl)pyrazine derivatives have been shown to undergo reduction to the radical anion, which is almost reversible at high scan rates . The synthesis of complexes involving pyrazine derivatives with metals such as manganese(II), cobalt(II), nickel(II), zinc(II), and cadmium(II) has been reported, with the ligand behaving as a tri-dentate ligand through specific atoms . Additionally, novel mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} have been synthesized from 2-bromo-1-(1H-pyrazol-4-yl)ethanone, demonstrating the versatility of pyrazine derivatives as precursors for various compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives can be influenced by their molecular structure and substituents. For example, the electron-donating groups such as dimethyl amino, methoxy, and hydroxyl substituents on the aromatic rings of pyrazolines have been found to enhance antidepressant activity . The antioxidative properties of 2-amino-1,4-pyrazine derivatives have been improved by increasing the length of the alkyl side-chains . The optical and electronic properties of pyrazine derivatives, such as their UV-vis absorption, photoluminescence profiles, and non-linear optical effects, have been investigated, revealing their potential for use in light-emitting devices . Additionally, the interactions between pyrazine derivatives and DNA bases have been studied using the ECT method and charge transfer analysis .
特性
IUPAC Name |
2-prop-2-enoxypyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-5-10-7-6-8-3-4-9-7/h2-4,6H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDIZRLTKZNKRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

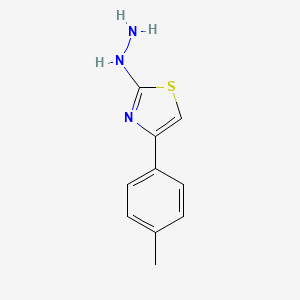
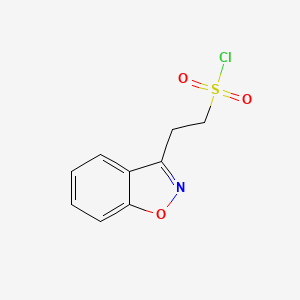
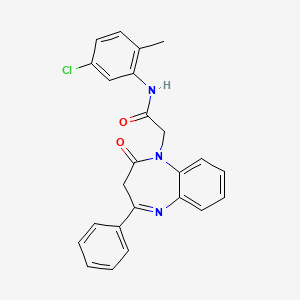
amino}acetamide](/img/structure/B3017668.png)
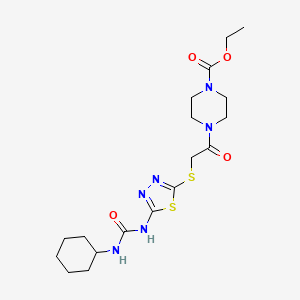
![N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B3017671.png)
![Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B3017674.png)

![tert-butyl N-{[1-(6-fluoropyridine-3-carbonyl)-3-hydroxyazetidin-3-yl]methyl}carbamate](/img/structure/B3017676.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B3017678.png)

![N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine](/img/structure/B3017680.png)
![2-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)ethanol](/img/structure/B3017681.png)
![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-(pyridin-3-yl)pyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3017682.png)